molecular formula C25H29BrN4OS B2997616 2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-ethylphenyl)acetamide CAS No. 1185042-81-2

2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-ethylphenyl)acetamide

Cat. No.: B2997616
CAS No.: 1185042-81-2
M. Wt: 513.5
InChI Key: NKKONPCRFQXWFV-UHFFFAOYSA-N
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Description

2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-ethylphenyl)acetamide is a spirocyclic triazaspiro derivative characterized by a 4-bromophenyl group and an ethyl-substituted triazaspiro[4.5]decane core. The compound features a thioether linkage to an acetamide moiety, with the acetamide nitrogen bearing a 4-ethylphenyl substituent.

Properties

IUPAC Name

2-[[2-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29BrN4OS/c1-3-18-5-11-21(12-6-18)27-22(31)17-32-24-23(19-7-9-20(26)10-8-19)28-25(29-24)13-15-30(4-2)16-14-25/h5-12H,3-4,13-17H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKKONPCRFQXWFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC3(CCN(CC3)CC)N=C2C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-ethylphenyl)acetamide is a complex organic molecule notable for its unique structural characteristics and potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on recent research findings.

1. Chemical Structure and Properties

The molecular formula of this compound is C24H27BrN4O2SC_{24}H_{27}BrN_{4}O_{2}S, with a molecular weight of approximately 515.47 g/mol . The structure features a triazaspiro framework , which consists of three nitrogen atoms integrated into a spirocyclic system, enhancing its chemical diversity and potential biological activity.

PropertyValue
Molecular FormulaC24H27BrN4O2S
Molecular Weight515.47 g/mol
Key Structural FeaturesTriazaspiro framework
Functional GroupsBromine, Sulfur

2. Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the spirocyclic core.
  • Introduction of bromophenyl and ethyl groups.
  • Addition of sulfanyl and acetamide groups under controlled conditions.

Common reagents used in these reactions include bromine and ethyl iodide, along with various catalysts to facilitate the formation of the desired structure .

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. Its unique structure allows it to bind with high affinity to these targets, modulating their activity and leading to various biological effects . The exact pathways depend on the specific biological target being studied.

3.2 Anticancer Potential

Recent studies have investigated the compound's potential as an anticancer agent. For instance, it has been shown to inhibit thioredoxin reductase (TrxR), an important target in cancer therapy due to its role in carcinogenesis and cancer progression . The compound's structural features contribute to its selectivity and potency against various cancer cell lines.

3.3 Antimicrobial Activity

In addition to anticancer properties, the compound has demonstrated antimicrobial activity against several pathogens. Studies indicate that it exhibits significant inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating infections .

Case Study 1: Anticancer Activity

A study published in Cancer Research evaluated the efficacy of this compound against multiple human tumor cell lines (e.g., Mia PaCa-2, PANC-1). Results indicated that it exhibited potent cytotoxicity with IC50 values significantly lower than conventional chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of the compound against Candida albicans and Staphylococcus aureus. The disk diffusion method revealed that the compound effectively inhibited microbial growth, supporting its potential application in clinical settings .

5. Future Directions

Given its promising biological activities, future research should focus on:

  • Further elucidating the structure-activity relationship (SAR) to optimize efficacy.
  • Conducting in vivo studies to assess pharmacokinetics and toxicity profiles.
  • Exploring formulations for enhanced bioavailability in clinical applications.

Comparison with Similar Compounds

Key Observations:

Triazaspiro Core Substitution :

  • Ethyl vs. methyl substitution at the 8-position affects steric bulk and conformational flexibility. Ethyl groups (as in the target compound and ) may enhance metabolic stability compared to methyl analogs .
  • The bromophenyl group is conserved across all analogs, suggesting its critical role in target binding or molecular recognition.

Acetamide Substituents: Electron-Donating Groups: Methoxy (in ) and methyl (in ) substituents influence solubility and electronic properties. Methoxy groups improve hydrophilicity, while methyl groups enhance lipophilicity.

Molecular Weight Trends :

  • The target compound’s estimated molecular weight (~528 g/mol) aligns with analogs in this class, which range from 513.5 to 535.9 g/mol. Higher weights in correlate with additional oxygen or chlorine atoms.

Implications of Substituent Variations

  • Solubility : Methoxy-substituted analogs (e.g., ) may exhibit improved aqueous solubility compared to alkyl-substituted derivatives (e.g., ).
  • Synthetic Feasibility : Ethyl and methyl groups on the triazaspiro core (as in the target compound and ) are synthetically accessible via alkylation or reductive amination pathways .

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